Cas no 1042528-70-0 (3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine)

3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinepropanamine, 4-methyl-N-(1-methylethyl)-
- n-Isopropyl-3-(4-methylpiperazin-1-yl)propan-1-amine
- 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine
-
- インチ: 1S/C11H25N3/c1-11(2)12-5-4-6-14-9-7-13(3)8-10-14/h11-12H,4-10H2,1-3H3
- InChIKey: YJAJULNXPNZYQX-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C)CC1)CCNC(C)C
3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163941-1.0g |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 1g |
$743.0 | 2023-06-04 | ||
Ambeed | A1052958-1g |
[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 95% | 1g |
$541.0 | 2024-08-02 | |
Enamine | EN300-163941-0.5g |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 0.5g |
$713.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006940-1g |
[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 95% | 1g |
¥3717.0 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348704-100mg |
n-Isopropyl-3-(4-methylpiperazin-1-yl)propan-1-amine |
1042528-70-0 | 95% | 100mg |
¥14100 | 2023-02-27 | |
Enamine | EN300-163941-5.0g |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-163941-5000mg |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 5000mg |
$1614.0 | 2023-09-22 | ||
Enamine | EN300-163941-2.5g |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 2.5g |
$1454.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348704-2.5g |
n-Isopropyl-3-(4-methylpiperazin-1-yl)propan-1-amine |
1042528-70-0 | 95% | 2.5g |
¥31406 | 2023-02-27 | |
Enamine | EN300-163941-0.25g |
[3-(4-methylpiperazin-1-yl)propyl](propan-2-yl)amine |
1042528-70-0 | 0.25g |
$683.0 | 2023-06-04 |
3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amineに関する追加情報
Professional Introduction to Compound with CAS No. 1042528-70-0 and Product Name: 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine
The compound with the CAS number 1042528-70-0 and the product name 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a piperazine moiety, which is a well-known pharmacophore in many therapeutic agents, particularly those targeting central nervous system disorders.
At the core of understanding this compound lies its molecular architecture. The presence of a 4-methylpiperazin-1-yl group suggests a high degree of structural complexity, which can influence both its pharmacokinetic and pharmacodynamic properties. Piperazine derivatives are widely recognized for their ability to interact with various biological targets, making them valuable in the design of drugs for conditions such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The additional propyl(propan-2-yl)amine side chain further modulates the compound's interactions with biological systems, potentially enhancing its efficacy or selectivity.
Recent research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired therapeutic outcomes. The compound in question has been studied for its potential role as an intermediate in synthesizing more complex pharmaceutical agents. Its unique blend of functional groups makes it a versatile building block for drug discovery programs aimed at developing novel therapeutics. The synthesis of this compound involves sophisticated organic reactions that require precise control over reaction conditions to ensure high yield and purity.
In terms of biological activity, preliminary studies have suggested that 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine may exhibit properties that are beneficial in treating neurological disorders. The piperazine ring is known to modulate neurotransmitter activity, particularly dopamine and serotonin pathways, which are implicated in conditions such as depression and schizophrenia. Additionally, the propylamine moiety can contribute to enhanced blood-brain barrier penetration, a critical factor for effective central nervous system drug delivery.
The pharmaceutical industry has been increasingly interested in developing drugs that combine multiple pharmacophores to achieve synergistic effects. The compound under discussion exemplifies this trend by integrating both piperazine and propylamine functionalities into a single molecule. This dual functionality not only enhances the compound's potential therapeutic applications but also opens up avenues for exploring new drug mechanisms. Researchers are exploring various derivatives of this compound to optimize its pharmacological profile further.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have been conducted to predict how 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and selectivity, guiding the design of more effective derivatives. Additionally, quantum mechanical calculations have helped in elucidating the electronic structure of the molecule, which is crucial for understanding its reactivity and stability.
The synthesis and characterization of this compound have been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have enabled researchers to confirm the structural integrity of the compound and study its physical properties in detail. For instance, NMR spectroscopy has been instrumental in determining the connectivity of atoms within the molecule, while MS has provided information about its molecular weight and fragmentation patterns.
In conclusion, 3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound, it is expected to play a significant role in advancing treatments for neurological disorders and other conditions. The ongoing studies underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in translating basic research into tangible therapeutic benefits.
1042528-70-0 (3-(4-methylpiperazin-1-yl)propyl(propan-2-yl)amine) 関連製品
- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
- 1807094-99-0(2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)
- 1183551-89-4(Benzyl (3-hydroxypropyl)(isopropyl)carbamate)
- 2060058-17-3((2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane)
- 2096334-21-1(2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid)
- 1247602-07-8(3-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine)
- 2380639-34-7(rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid)
- 101036-66-2(Hexadecanoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester)
- 1267856-49-4(5-(1- Methylcyclobutyl) isoxazol-3-amine)
